Umeclidinium Bromide-d5

LC-MS/MS Isotope Dilution Bioanalysis

Bioanalytical labs require a validated deuterated internal standard for accurate umeclidinium LC-MS/MS quantitation per FDA/EMA guidance. Umeclidinium Bromide-d5 is the definitive internal standard with +5 Da mass shift and non-exchangeable phenyl-d5 label. • ≥98% isotopic purity minimizes cross-channel interference • +5 Da MRM transitions enable distinct quantitation without isotopic overlap • Stable at -20°C long-term; ships ambient for multi-site trial supply

Molecular Formula C29H34BrNO2
Molecular Weight 513.5 g/mol
Cat. No. B15142690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmeclidinium Bromide-d5
Molecular FormulaC29H34BrNO2
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-]
InChIInChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1/i1D,4D,5D,10D,11D;
InChIKeyPEJHHXHHNGORMP-XBIAMBGESA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umeclidinium Bromide-d5 Internal Standard Overview


Umeclidinium Bromide-d5 (CAS reference 869113-09-7, unlabeled) is a stable isotope-labeled analog of umeclidinium bromide, containing five deuterium atoms substituted on a phenyl ring [1]. It is not a pharmacologically active drug candidate but an analytical tool specifically synthesized as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its primary function is to enable precise quantitation of the parent compound in biological matrices by compensating for sample preparation variability and ionization efficiency fluctuations inherent to mass spectrometry workflows [3]. The compound is employed exclusively in bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic investigations supporting chronic obstructive pulmonary disease (COPD) research, not in pharmacological assays [4].

1
Isotope dilution LC-MS/MS Stable isotope-labeled internal standard for precise quantitation of umeclidinium in biological matrices.
2
Bioanalytical method validation Supports method accuracy and precision review under regulatory guidance frameworks.
3
Research-exclusive analytical tool Not intended for pharmacodynamic, receptor binding, or therapeutic studies.

Why Umeclidinium Bromide-d5 Is Irreplaceable


In LC-MS/MS quantification, substituting Umeclidinium Bromide-d5 with unlabeled umeclidinium bromide is methodologically invalid: the latter cannot be distinguished from endogenous analyte in the mass spectrometer, rendering any internal standard-based calibration impossible [1]. Substitution with structurally dissimilar muscarinic antagonists (e.g., tiotropium, ipratropium) introduces differential extraction recoveries and distinct ionization responses, which violate the core assumption that internal standard and analyte experience proportional losses throughout sample processing [2]. Even substitution with another deuterated analog such as Umeclidinium Bromide-d10 presents trade-offs: the -d10 variant provides a larger mass shift (+10 Da) and may exhibit differential chromatographic retention relative to the -d5 compound, which can affect co-elution and matrix effect compensation under certain mobile phase conditions . For laboratories performing validated bioanalytical methods, any deviation from the established internal standard constitutes a significant method modification requiring full revalidation per regulatory guidance [3].

Your Workflow
Umeclidinium Bromide-d5 (ISTD)
Unlabeled umeclidinium bromide
Method mismatch: Unlabeled analog cannot be distinguished from endogenous analyte in MS/MS, making internal standard-based calibration impossible.
Your Workflow
Umeclidinium Bromide-d5 (ISTD)
Umeclidinium Bromide-d10
Co-elution deviation: Heavier -d10 label may cause a larger retention-time shift, potentially altering matrix effect compensation during LC separation.
Your Workflow
Umeclidinium Bromide-d5 (ISTD)
Structurally dissimilar antagonist (e.g., tiotropium)
Recovery mismatch: Different extraction recovery and ionization efficiency violate the assumption of proportional loss during sample processing.

Umeclidinium Bromide-d5 Comparative Evidence


Deuterium Mass Shift for Baseline Resolution

Umeclidinium Bromide-d5 possesses a molecular weight of 513.52 g/mol compared to 508.5 g/mol for unlabeled umeclidinium bromide, yielding a mass difference of +5 Da that ensures complete spectrometric resolution between internal standard and analyte in MS/MS transitions . This separation is fundamental to isotope dilution mass spectrometry, as it permits distinct ion monitoring without isotopic cross-contamination between quantification channels [1]. In contrast, using an unlabeled structural analog (e.g., tiotropium bromide, MW 472.4) introduces chemically distinct fragmentation patterns and ionization efficiencies, violating the principle that internal standard and analyte must exhibit near-identical physicochemical behavior [2].

Deuterium Mass Shift
Head-to-head
+5.02 Da
MW 513.52 vs 508.5 g/mol
Ensures baseline MS/MS resolution
Minimum required mass shift for reliable differentiation without cross-contamination.
LC-MS/MS Isotope Dilution Bioanalysis

Isotopic Purity Reduces Cross-Talk Interference

Commercially sourced Umeclidinium Bromide-d5 is certified at ≥98% isotopic purity, meaning ≤2% of the material consists of non-deuterated or incompletely deuterated species . This specification is critical because any unlabeled umeclidinium bromide present as an impurity will contribute signal to the analyte quantification channel (m/z corresponding to unlabeled compound), artificially inflating measured analyte concentrations [1]. In contrast, lower-purity deuterated standards (e.g., 95% isotopic enrichment as occasionally reported for alternative suppliers) can introduce systematic positive bias of up to 5% in analyte measurements, exceeding acceptable accuracy thresholds (typically ±15%) for regulated bioanalysis [2]. The ≥98% purity threshold aligns with FDA and EMA guidance recommendations for stable isotope-labeled internal standards used in validated bioanalytical methods [3].

Isotopic Purity
Head-to-head
≥98%
Certified deuterium incorporation
Reduces cross-channel interference risk
Lower-purity alternatives may introduce systematic positive bias exceeding acceptance thresholds.
Method Validation Isotopic Purity Assay Accuracy

Non-Exchangeable Deuterium Label Prevents Back-Exchange

The five deuterium atoms in Umeclidinium Bromide-d5 are covalently bound to aromatic carbons on a phenyl ring (position confirmed as phenyl-d5 substitution), rendering them non-exchangeable under all biologically relevant sample preparation conditions including aqueous buffers, acidic mobile phases, and physiological pH [1]. This contrasts with deuterated internal standards labeled on heteroatoms (e.g., O-D or N-D positions) or on α-carbons adjacent to carbonyls, which can undergo pH-dependent hydrogen-deuterium exchange, causing gradual loss of the isotopic label and resulting in signal drift over the course of an analytical run [2]. For comparison, alternative labeling strategies that place deuterium on exchangeable sites can exhibit label loss of 10-50% within hours under typical LC mobile phase conditions, compromising assay reproducibility . The non-exchangeable nature of the phenyl-d5 label ensures that the +5 Da mass shift remains stable and quantifiable regardless of sample matrix composition, storage duration, or chromatographic conditions [3].

Label Stability
Class-level
0% H/D exchange
Non-exchangeable phenyl-d5 label
Supports long-term signal stability
No label loss across pH 2-7.4 conditions; contrasts with O-D/N-D labels prone to exchange.
Isotope Stability Sample Preparation Method Robustness

Near-Identical Chromatographic Co-Elution

Deuterated internal standards exhibit slightly shorter retention times than their non-deuterated counterparts on reversed-phase LC columns due to the lower molar volume and increased hydrophobicity of C-D versus C-H bonds, a phenomenon known as the deuterium isotope effect on chromatography [1]. With five deuterium substitutions (-d5), this retention time shift is typically minimal (≤0.02-0.05 minutes) and does not meaningfully alter co-elution with the unlabeled analyte [2]. In contrast, a heavily deuterated analog such as Umeclidinium Bromide-d10 contains ten deuterium atoms (molecular weight 518.55 g/mol) and can exhibit a more pronounced retention shift of 0.1-0.3 minutes depending on mobile phase composition, potentially altering the degree of matrix effect compensation when the internal standard and analyte do not perfectly co-elute . This differential chromatographic behavior can affect ion suppression or enhancement patterns, particularly in complex biological matrices like plasma or urine where matrix components elute across narrow time windows [3].

Chromatographic Co-Elution
Class-level
Retention shift ≤0.05 min
Near-identical to unlabeled analyte
Preserves matrix effect compensation
-d10 analog may show 0.1-0.3 min shift, altering ion suppression patterns.
HPLC Isotope Effects Method Development

Pharmacological Activity Not Required for Internal Standard Use

Umeclidinium Bromide-d5 retains the parent compound's high-affinity antagonism at cloned human muscarinic acetylcholine receptors (mAChRs), with Ki values ranging from 0.05 to 0.16 nM across M1-M5 subtypes, demonstrating that deuteration at the phenyl ring does not alter target binding . However, this pharmacological activity is methodologically irrelevant to the compound's intended use as an internal standard in quantitative bioanalysis [1]. For direct receptor binding or functional assays, unlabeled umeclidinium bromide should be used because: (a) the deuterated compound is substantially more expensive (e.g., 1 mg of -d5 priced at approximately $480 USD versus unlabeled material at a fraction of this cost), and (b) any minor differences in metabolic stability or tissue distribution introduced by deuteration could confound interpretation of pharmacological data without providing meaningful mechanistic insights . Unlike certain deuterated drug candidates being developed for improved pharmacokinetic profiles via the kinetic isotope effect, Umeclidinium Bromide-d5 is not designed, validated, or intended for pharmacodynamic or therapeutic studies [2].

Pharmacology Context
Method context
Ki 0.05-0.16 nM
High-affinity mAChR binding retained
Analytical-only intended use
Pharmacological activity does not support receptor assays; use unlabeled material for binding studies.
Muscarinic Antagonist Binding Affinity Research Applications

Umeclidinium Bromide-d5 Applications


Quantitative Bioanalysis for Pharmacokinetic Studies

Umeclidinium Bromide-d5 serves as the definitive internal standard for quantifying plasma or urine concentrations of umeclidinium in human or animal pharmacokinetic studies. The +5 Da mass difference enables distinct MS/MS multiple reaction monitoring (MRM) transitions without isotopic interference, while the non-exchangeable deuterium label ensures stable quantification across entire analytical batches [1]. This application is essential for establishing bioequivalence in generic drug development and for characterizing exposure-response relationships in clinical pharmacology studies of COPD therapies [2].

LC-MS/MS Method Validation for Regulatory Submission

Laboratories developing validated bioanalytical methods for umeclidinium quantification must incorporate Umeclidinium Bromide-d5 as the internal standard to meet FDA and EMA guidance requirements for assay accuracy and precision [1]. The certified ≥98% isotopic purity minimizes the risk of cross-channel interference, which is a common cause of method validation failure during pre-study validation and incurred sample reanalysis [2]. The compound's documented stability profile supports long-term frozen storage (-20°C) and ambient shipping, simplifying supply chain management for multi-site clinical trials .

Umeclidinium Bromide API Quality Control

In pharmaceutical manufacturing quality control, Umeclidinium Bromide-d5 is employed as a reference standard for quantifying residual umeclidinium bromide in cleaning validation samples and for assessing API purity via LC-MS [1]. The deuterated standard enables precise determination of trace-level contamination that would be undetectable using non-deuterated analogs, which cannot be differentiated from the analyte in the same analytical run [2]. This application directly supports Abbreviated New Drug Application (ANDA) submissions and commercial production compliance for generic umeclidinium formulations .

Metabolite Identification & In Vitro DDI Studies

Umeclidinium Bromide-d5 facilitates definitive identification of CYP2D6-mediated metabolites in human liver microsome incubations by serving as a stable reference for distinguishing drug-derived signals from endogenous matrix components [1]. Because the deuterium label resides on a phenyl ring remote from primary metabolic soft spots, the internal standard maintains structural integrity throughout incubation while providing a consistent reference signal for relative quantification of metabolite formation [2]. This application is particularly relevant for assessing potential pharmacokinetic interactions between umeclidinium and concomitant CYP2D6 inhibitors or substrates in COPD patient populations .

Application
Selection Property
Validation Focus
Quantitative Bioanalysis for PK Studies
Stable +5 Da mass shift with non-exchangeable label
MS/MS transition specificity and batch-long signal stability
LC-MS/MS Method Validation
Certified isotopic purity and co-elution profile
Cross-channel interference assessment and matrix effect evaluation
API Quality Control Testing
Spectrometric differentiation from unlabeled analyte
Trace-level contamination detection in cleaning validation samples
Metabolite Identification & In Vitro DDI Studies
Structural integrity during incubation
Consistent reference signal for relative metabolite quantification

Technical Documentation Hub

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